N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RS 16566 Hydrochloride involves the reaction of 6-chloro-1-isopropylbenzimidazole-4-carboxylic acid with quinuclidine. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of RS 16566 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
RS 16566 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
RS 16566 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in studies involving receptor-ligand interactions, particularly with the 5-HT3 and 5-HT4 receptors.
Medicine: Investigated for its potential therapeutic effects in treating central nervous system and gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
RS 16566 Hydrochloride exerts its effects by acting as an antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. This dual action modulates the serotonin signaling pathways, which are involved in various physiological processes, including mood regulation, gastrointestinal motility, and pain perception .
Comparison with Similar Compounds
Similar Compounds
RS 16456 Hydrochloride: Another high-affinity ligand for the ®-zacopride binding site.
Zacopride: A well-known 5-HT3 receptor antagonist with similar binding properties.
Uniqueness
RS 16566 Hydrochloride is unique due to its dual action as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This dual functionality makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24N4O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1-propan-2-ylbenzimidazole-4-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-12(2)22-11-19-17-14(4-3-5-16(17)22)18(23)20-15-10-21-8-6-13(15)7-9-21/h3-5,11-13,15H,6-10H2,1-2H3,(H,20,23) |
InChI Key |
CVHCKHDFKOSRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C=CC=C21)C(=O)NC3CN4CCC3CC4 |
Origin of Product |
United States |
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